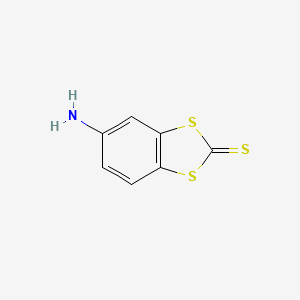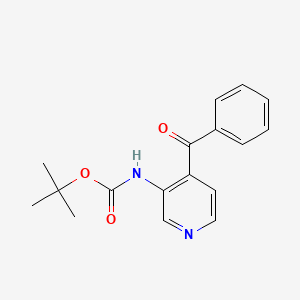![molecular formula C9H12O5S B14316764 Ethyl [(furan-2-yl)methanesulfonyl]acetate CAS No. 108523-83-7](/img/structure/B14316764.png)
Ethyl [(furan-2-yl)methanesulfonyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(furan-2-yl)methanesulfonyl]acetate is an organic compound that features a furan ring, a sulfonyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(furan-2-yl)methanesulfonyl]acetate typically involves the reaction of furan-2-ylmethanesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Furan-2-ylmethanesulfonyl chloride+Ethyl acetateBaseEthyl [(furan-2-yl)methanesulfonyl]acetate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(furan-2-yl)methanesulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Ethyl [(furan-2-yl)methanesulfonyl]alcohol.
Substitution: Various sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Ethyl [(furan-2-yl)methanesulfonyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl [(furan-2-yl)methanesulfonyl]acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(furan-2-yl)acetate: Similar structure but lacks the sulfonyl group.
Furan-2-ylmethanesulfonyl chloride: Precursor to ethyl [(furan-2-yl)methanesulfonyl]acetate.
Furan-2,5-dione: Oxidized derivative of the furan ring.
Uniqueness
This compound is unique due to the presence of both a furan ring and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
108523-83-7 |
|---|---|
Formule moléculaire |
C9H12O5S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
ethyl 2-(furan-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C9H12O5S/c1-2-13-9(10)7-15(11,12)6-8-4-3-5-14-8/h3-5H,2,6-7H2,1H3 |
Clé InChI |
PSTNEEHGFMFVRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CS(=O)(=O)CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


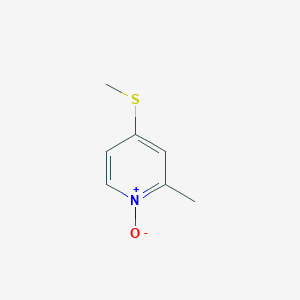
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
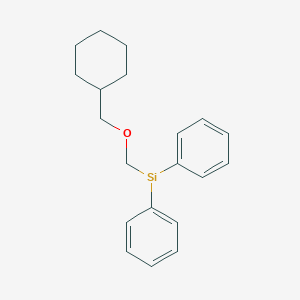
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
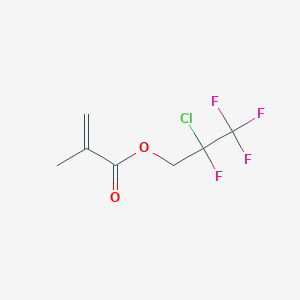
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
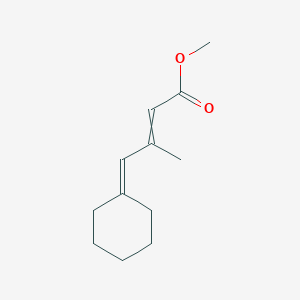
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
